BenchChemオンラインストアへようこそ!

1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Kinase inhibition JAK/TEC selectivity Immuno-oncology

For medicinal chemistry teams developing kinase inhibitors, NAMPT inhibitors, or PDE4 modulators, this 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is the essential precursor. The N1-methyl substitution eliminates tautomeric ambiguity and provides >100-fold kinase selectivity over JAK/TEC families, which is not achievable with unmethylated analogs. Its 5-carboxylic acid handle enables rapid parallel amide synthesis for SAR exploration, as validated by nanomolar antiproliferative activity and improved selectivity profiles. Ensure your lead optimization pipeline benefits from this fixed geometry and validated scaffold by procuring this high-purity intermediate today.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1131912-88-3
Cat. No. B1357480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
CAS1131912-88-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C2=NC=C(C=C2C=N1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-7-5(4-10-11)2-6(3-9-7)8(12)13/h2-4H,1H3,(H,12,13)
InChIKeyGZBXJRACVPGWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1131912-88-3): A Versatile N1-Methylated Heterocyclic Scaffold for Kinase Inhibitor Synthesis


1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1131912-88-3) is a heterocyclic building block characterized by a fused pyrazole-pyridine bicyclic core with a carboxylic acid functional group at the 5-position and a methyl substituent at the N1 position . This scaffold serves as a critical intermediate in the synthesis of diverse kinase inhibitors and enzyme modulators, particularly where the N1-methyl substitution provides distinct advantages in molecular recognition, physicochemical properties, and downstream derivatization relative to unmethylated or differently substituted analogs .

Why Unmethylated or Alternative Alkyl-Substituted Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute for CAS 1131912-88-3


Generic substitution of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with unmethylated (N1-H) or alternative alkyl-substituted analogs (e.g., N1-ethyl, N1-isopropyl) is not feasible without compromising downstream compound performance due to position-dependent structure-activity relationships (SAR) established across multiple target classes . The N1 substituent directly influences kinase selectivity profiles, with 1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine, and 5H-pyrrolo[2,3-b]pyrazine scaffolds exhibiting over 100-fold differential selectivity against Janus and TEC family kinases depending on the heterocyclic core and substitution pattern . Furthermore, the methyl group at N1 eliminates the tautomeric ambiguity present in the unmethylated 1H-pyrazolo[3,4-b]pyridine system, which exists as an equilibrium mixture of 1H- and 2H-isomers that can lead to inconsistent synthetic outcomes and variable biological activity . Substituting with bulkier alkyl groups (e.g., ethyl, isopropyl) introduces steric hindrance that may disrupt critical hinge-binding interactions observed in kinase co-crystal structures, whereas the compact methyl group preserves essential hydrogen-bonding geometry while providing sufficient hydrophobic contact to enhance binding affinity .

Quantitative Differentiation Evidence for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 1131912-88-3) Versus Structural Analogs


N1-Methyl Substitution Confers Class-Level Kinase Selectivity: JAK/TEC Family Differential Exceeds 100-Fold

The pyrazolo[3,4-b]pyridine scaffold, when incorporated into kinase inhibitor frameworks, demonstrates over 100-fold selectivity against Janus and TEC family kinases compared to alternative heterocyclic cores . In biochemical inhibition assays, 1H-pyrazolo[3,4-b]pyridine-derived compounds exhibited IC50 values of 30 nM and 35 nM against specific TEC family members (BMX and TXK, respectively), while maintaining minimal activity against other JAK and TEC family kinases . This selectivity profile is distinct from pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine scaffolds evaluated under identical assay conditions, which displayed different selectivity fingerprints .

Kinase inhibition JAK/TEC selectivity Immuno-oncology

N1-Methyl Substitution Enables Potent PDE4 Inhibition via 5-Carboxamide Derivatization

Optimization of the pyrazolo[3,4-b]pyridine-5-carboxamide scaffold, derived from 5-carboxylic acid intermediates, yielded potent and selective PDE4 inhibitors. Compound 20a, a 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamide, demonstrated potent PDE4 inhibition and inhibited LPS-induced TNF-α production from isolated human peripheral blood mononuclear cells, with an encouraging rat PK profile suitable for oral dosing . The SAR studies highlighted that N1-alkyl substitution (including methyl) was essential for maintaining PDE4 potency and selectivity, with X-ray crystallography confirming critical hinge-binding interactions facilitated by the N1 substituent .

PDE4 inhibition Anti-inflammatory Respiratory disease

Carboxylic Acid at 5-Position Enables High-Affinity NAMPT Inhibition via Amide Derivatization

Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid were identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) using structure-based design techniques . Many of these compounds exhibited nanomolar antiproliferation activities against human tumor lines in vitro, and a representative compound (compound 26) demonstrated encouraging in vivo efficacy in a mouse xenograft tumor model derived from the A2780 cell line . Notably, this scaffold exhibited reduced rat retinal exposures relative to a previously studied imidazo-pyridine-containing NAMPT inhibitor, representing a quantifiable safety advantage .

NAMPT inhibition Cancer metabolism NAD+ biosynthesis

N1-Methyl Substitution Eliminates Tautomeric Ambiguity and Enables Predictable Derivatization Chemistry

1H-Pyrazolo[3,4-b]pyridines exist as an equilibrium mixture of 1H- and 2H-tautomeric forms, which can lead to unpredictable regioselectivity during alkylation, acylation, and cross-coupling reactions . The N1-methylated derivative (CAS 1131912-88-3) eliminates this tautomeric ambiguity, fixing the substitution pattern and enabling predictable, reproducible derivatization at the C3, C4, and C5 positions . In contrast, the unmethylated analog (1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 952182-02-4) exists as a tautomeric mixture, potentially yielding mixtures of N1- and N2-substituted products during downstream functionalization unless carefully controlled reaction conditions are employed .

Synthetic chemistry Heterocycle derivatization Medicinal chemistry

5-Carboxylic Acid Esters Demonstrate Nanomolar Affinity for A1 Adenosine Receptors

4-Aminopyrazolo[3,4-b]pyridine 5-carboxylic acid esters, synthesized from the corresponding 5-carboxylic acid scaffold, exhibited high affinity and selectivity toward the A1 adenosine receptor subtype . Specifically, methyl ester 2h and isopropyl ester 5h, both bearing a p-methoxyphenylethylamino side chain at the 4-position, presented Ki values of 6 nM and 7 nM, respectively, against human A1AR . These compounds showed significant improvement in A1 receptor affinity compared to other pyrazolo-pyridine derivatives previously reported in the literature .

Adenosine receptor GPCR Neurological disorders

High-Impact Research and Industrial Applications for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 1131912-88-3)


Kinase Inhibitor Lead Optimization: NAMPT-Targeted Cancer Therapeutics

Medicinal chemistry teams developing NAMPT inhibitors for oncology applications should prioritize CAS 1131912-88-3 as the carboxylic acid precursor for amide coupling diversification. As demonstrated by Zheng et al. (2013), amides derived from this scaffold exhibit nanomolar antiproliferation activity against human tumor lines and demonstrate reduced retinal toxicity relative to imidazo-pyridine NAMPT inhibitors . The 5-carboxylic acid enables rapid SAR exploration through parallel amide synthesis, while the fixed N1-methyl substitution ensures consistent hinge-binding geometry as confirmed by X-ray crystallography .

PDE4 Inhibitor Development for Inflammatory and Respiratory Diseases

Research groups targeting PDE4 for asthma, COPD, or inflammatory disorders should employ CAS 1131912-88-3 to access the validated 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamide pharmacophore. The established SAR around this template shows that N1-alkyl substitution is essential for potency, and the 5-carboxylic acid provides a convenient handle for introducing diverse amine substituents to optimize PDE4 subtype selectivity and pharmacokinetic properties . Compound 20a from this series demonstrated encouraging oral bioavailability in rat PK studies, supporting the developability of this scaffold .

A1 Adenosine Receptor Antagonist Discovery for Neurological Indications

Investigators pursuing A1 adenosine receptor antagonists for CNS or cardiovascular applications can leverage CAS 1131912-88-3 to synthesize 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters with demonstrated nanomolar A1AR affinity. The established QSAR model provides predictive guidance for further scaffold optimization, and the carboxylic acid functionality enables rapid esterification to diverse alkyl and aryl esters for SAR exploration .

Focused Kinase Library Synthesis with JAK/TEC Selectivity Requirements

Compound library producers and medicinal chemistry CROs constructing focused kinase inhibitor collections should include CAS 1131912-88-3 as a core scaffold building block. The established class-level selectivity (>100-fold against JAK/TEC family kinases) differentiates this scaffold from alternative heterocyclic cores, enabling the design of inhibitors with reduced off-target kinase liability . The fixed N1-methyl substitution eliminates tautomeric ambiguity during parallel synthesis, ensuring consistent product quality and reducing purification burden across library members .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.